molecular formula C13H12ClNO B2452245 3-chloro-N-1-naphthylpropanamide CAS No. 22302-59-6

3-chloro-N-1-naphthylpropanamide

Cat. No.: B2452245
CAS No.: 22302-59-6
M. Wt: 233.7
InChI Key: ISEAPHXDUWABSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

3-chloro-N-naphthalen-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEAPHXDUWABSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-chloro-N-1-naphthylpropanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-chloro-N-1-naphthylpropanamide involves its interaction with specific molecular targets. In proteomics research, it may bind to proteins and alter their function, thereby providing insights into protein-protein interactions and cellular pathways . The exact molecular targets and pathways involved depend on the specific context of its use in research.

Biological Activity

3-chloro-N-1-naphthylpropanamide, also known as a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H12ClN
  • Molecular Weight : 219.68 g/mol
  • CAS Number : 22302-59-6

The compound features a naphthalene ring substituted with a propanamide group and a chlorine atom, which contributes to its unique biological properties.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study conducted by researchers demonstrated that this compound inhibited cell proliferation in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the induction of apoptosis and cell cycle arrest at the G2/M phase. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, particularly the PI3K/Akt pathway.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It triggers apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cancer cells from dividing.

Case Studies

  • Breast Cancer Study :
    • Objective : Evaluate the antiproliferative effects on MCF-7 cells.
    • Results : Significant reduction in cell viability (p < 0.01) was observed at concentrations above 10 µM after 48 hours of treatment.
  • Prostate Cancer Study :
    • Objective : Assess the effects on PC-3 cells.
    • Results : The compound showed a dose-dependent inhibition of cell growth, with IC50 values calculated at approximately 15 µM.

Comparative Analysis with Other Compounds

Compound NameAntiproliferative ActivityIC50 (µM)Mechanism of Action
This compoundSignificant~10-15Apoptosis induction, cell cycle arrest
Naphthalene derivativesModerate~20Varies; generally lower activity
Other halogenated amidesVariable~25-30Various; often less effective

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